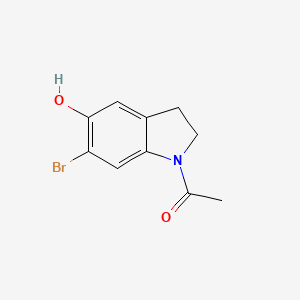

1-(6-bromo-5-hydroxyindolin-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromo-5-hydroxy-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-6(13)12-3-2-7-4-10(14)8(11)5-9(7)12/h4-5,14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMUSSQQLTWOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620599 | |

| Record name | 1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42443-15-2 | |

| Record name | 1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Substituted Indoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For 1-(6-bromo-5-hydroxyindolin-1-yl)ethanone , both ¹H and ¹³C NMR would be crucial for confirming its constitution and assessing its purity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and acetyl protons. The protons on the indoline (B122111) ring system would provide key structural information. The protons at the C2 and C3 positions of the indoline ring are anticipated to appear as triplets, integrating to two protons each, due to coupling with the adjacent methylene (B1212753) groups. The chemical shifts of these protons would be influenced by the electron-withdrawing N-acetyl group.

In the aromatic region, the substitution pattern of the benzene (B151609) ring dictates the appearance of the proton signals. The proton at C7 would likely appear as a singlet, while the proton at C4 would also be a singlet due to the adjacent bromo and hydroxy substituents. The hydroxyl proton at C5 would present as a broad singlet, and its chemical shift could be concentration-dependent. The acetyl group's methyl protons would give rise to a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield chemical shift. The carbon atoms of the aromatic ring would appear in the characteristic aromatic region, with their specific chemical shifts influenced by the bromo and hydroxy substituents. The aliphatic carbons of the indoline ring (C2 and C3) would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~3.0 - 3.2 | t |

| H-3 | ~4.0 - 4.2 | t |

| H-4 | ~7.0 - 7.2 | s |

| H-7 | ~7.5 - 7.7 | s |

| -OH | Variable | br s |

| -COCH₃ | ~2.2 - 2.4 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~28 - 32 |

| C-3 | ~48 - 52 |

| C-3a | ~125 - 130 |

| C-4 | ~115 - 120 |

| C-5 | ~145 - 150 |

| C-6 | ~110 - 115 |

| C-7 | ~128 - 132 |

| C-7a | ~140 - 145 |

| -C=O | ~168 - 172 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For This compound , mass spectrometry would serve to confirm its molecular formula, C₁₀H₁₀BrNO₂, which corresponds to a molecular weight of approximately 256.1 g/mol .

The fragmentation of indole (B1671886) derivatives in mass spectrometry often follows predictable pathways. scirp.org For N-acetylindoline derivatives, a common fragmentation involves the loss of the acetyl group as a ketene (B1206846) radical (CH₂=C=O), resulting in a significant fragment ion. The presence of the bromine atom would lead to a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Further fragmentation of the indoline ring could occur, leading to the loss of small molecules or radicals. The presence of the hydroxyl group might also influence the fragmentation pathway, potentially through the loss of a water molecule. A detailed analysis of the fragmentation pattern would provide valuable corroborating evidence for the proposed structure.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 255/257 | [M]⁺ |

| 213/215 | [M - CH₂CO]⁺ |

| 184/186 | [M - CH₂CO - CHO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of N-acetylindoline itself reveals a nearly planar acetylindoline moiety. researchgate.net For substituted derivatives, the substituents on the aromatic ring can influence the planarity and intermolecular interactions. In the case of This compound , the presence of the hydroxyl group would likely lead to the formation of intermolecular hydrogen bonds in the solid state, which would play a significant role in the crystal packing. The bromine atom could also participate in halogen bonding interactions. mdpi.com

A successful single-crystal X-ray diffraction analysis would confirm the connectivity of the atoms, the stereochemistry (if applicable, though not in this achiral molecule), and provide detailed information about the conformation of the N-acetyl group relative to the indoline ring system.

Other Advanced Spectroscopic Techniques in Indoline Research

Beyond the core techniques of NMR, MS, and X-ray crystallography, other advanced spectroscopic methods can provide further structural and electronic insights into indoline derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in This compound . Key expected absorptions would include a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the amide carbonyl, and various C-H and C-N stretching and bending vibrations characteristic of the indoline ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the indoline ring system would result in characteristic absorption bands in the UV region. The positions of these bands would be influenced by the nature and position of the substituents on the aromatic ring.

Circular Dichroism (CD) Spectroscopy: For chiral indoline derivatives, CD spectroscopy is a powerful tool for determining their absolute configuration and studying their conformational properties in solution. While This compound is achiral, this technique is crucial for the broader class of substituted indolines.

Computational Chemistry and Molecular Modeling Studies of Indoline Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of molecules like 1-(6-bromo-5-hydroxyindolin-1-yl)ethanone. These methods can determine molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and the distribution of electron density.

Such calculations would allow for the prediction of the molecule's reactivity, stability, and potential sites for metabolic transformation. For instance, the calculated electrostatic potential map would highlight electron-rich and electron-poor regions, offering insights into how the molecule might interact with biological macromolecules. While specific DFT studies on this compound are not yet published, this approach is a cornerstone for characterizing novel indoline (B122111) derivatives.

Molecular Docking Investigations of Indoline Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be crucial for identifying potential protein targets and understanding the molecular basis of its activity.

This process involves placing the indoline derivative into the binding site of a target protein and evaluating the binding affinity based on scoring functions. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Although specific docking studies for this compound against particular targets have not been reported, this methodology is essential for hypothesis-driven drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing lead structures.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Approaches

CoMFA and CoMSIA are 3D-QSAR techniques that would be used to build models based on the steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) of a set of indoline analogs. These models would provide a three-dimensional map of the regions where modifications to the structure of this compound would be expected to increase or decrease its biological activity.

Predictive Modeling for Biological Activity

By developing a robust QSAR model from a series of related indoline derivatives, the biological activity of this compound could be predicted. This would guide the synthesis of more potent and selective analogs, accelerating the drug discovery process. The lack of a sufficient dataset of analogous compounds with measured biological activity currently precludes the development of such a model.

Pharmacophore Modeling and Hybrid Approaches in Indoline-Based Drug Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model could be generated based on its structure or the structure of known active compounds that bind to the same target. This model would then serve as a 3D query for virtual screening of compound libraries to identify new potential drug candidates. Hybrid approaches, which combine pharmacophore modeling with other techniques like molecular docking, would further refine the search for novel indoline-based therapeutics.

Molecular Dynamics Simulations and Binding Free Energy Calculations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of biological systems at an atomic level. An MD simulation of this compound bound to a protein target would provide insights into the stability of the complex and the conformational changes that occur upon binding.

Following the MD simulations, binding free energy calculations, using methods such as MM-PBSA or MM-GBSA, could be performed to provide a more accurate estimation of the binding affinity. These calculations are computationally intensive but offer a more rigorous assessment of the ligand-target interaction than molecular docking alone. As with the other computational methods, dedicated MD simulation studies for this specific compound are not yet available.

Investigation of Biological Target Interactions and Mechanistic Pathways in Indoline Research in Vitro Focus

Indoline (B122111) Scaffolds as Kinase Inhibitors: Mechanisms of Action

The indole (B1671886) and indoline core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets, including protein kinases. nih.govmdpi.com Kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.govmdpi.com Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. The indole/azaindole/oxindole (B195798) skeleton is a key pharmacophore in many approved kinase inhibitors. nih.gov

A primary mechanism by which many small-molecule kinase inhibitors, including those with indole-based scaffolds, exert their effects is through ATP-competitive binding. mdpi.comnih.gov These inhibitors are designed to fit into the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby blocking the phosphorylation of downstream target proteins. nih.govoncotarget.com The indole/azaindole/oxindole scaffold can competitively occupy this pocket and form non-covalent interactions, such as hydrogen bonds and pi-pi stacking, with key residues in the binding site. mdpi.com For example, certain ATP-competitive inhibitors of Polo-like kinase 1 (Plk1) have been shown to induce its cleavage and activation of caspases. oncotarget.com The development of potent and selective ATP-competitive inhibitors is a continuous effort in cancer therapy. nih.gov

Indoline and indole derivatives have demonstrated inhibitory activity against various specific kinase families implicated in cancer progression.

VEGFR: Vascular Endothelial Growth Factor Receptors are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Several bromo- and iodoindolinone derivatives have shown significant inhibitory properties against VEGFR-2. For instance, certain bromoindolinones displayed an IC50 value of 24.7 nM against VEGFR-2. nih.gov Another study on 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide demonstrated dose-dependent inhibition of blood vessel growth. nih.gov The bis(indole) alkaloid, 6″-debromohamacanthin A, has also been found to inhibit angiogenesis by targeting the VEGFR2-mediated PI3K/AKT/mTOR signaling pathway. mdpi.com

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is often observed in cancers with CCNE1 amplification. nih.gov The selective CDK2 inhibitor BLU-222 has shown robust antitumor activity in preclinical models of CCNE1-amplified ovarian cancer. nih.gov While not a bromo-indoline, this highlights the potential for indole-based structures to target this kinase family.

Other Kinases: The indolinone core is a crucial component for the pharmacological activity of multi-targeted tyrosine kinase inhibitors like sunitinib, which inhibits VEGFR, PDGFR, and Kit. nih.govnih.gov Additionally, substituted oxindole derivatives have shown selectivity towards a range of protein kinases including VEGFR-1, VEGFR-3, PDGFRα, PDGFRβ, Kit, Flt-3, and CSF-1R. acs.org

Table 1: Inhibitory Activity of Selected Indole Derivatives Against Specific Kinases

| Compound Class | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Bromoindolinones | VEGFR-2 | 24.7 nM | nih.gov |

| Iodoindolinones | VEGFR-2 | 16.1 nM | nih.gov |

| Bromoindolinones | PDGFR-β | 35.1 nM | nih.gov |

| Iodoindolinones | PDGFR-β | 29.3 nM | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Angiogenesis | 56.9 µg/mL | nih.gov |

Interaction with Cellular Pathways and Molecular Targets

Beyond direct kinase inhibition, indoline derivatives can modulate various cellular pathways that are critical for cell survival and proliferation.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a central role in regulating the intrinsic pathway of apoptosis. nih.govmdpi.com The tumor suppressor protein p53 is also a key regulator of apoptosis. medicinacomplementar.com.brwaocp.org

Studies on various compounds have shown the modulation of these pathways. For instance, treatment of human melanoma cells with certain derivatives of Justicidin B led to an increased Bax/Bcl-2 ratio by enhancing Bax expression, indicating the involvement of the mitochondrial pathway in apoptosis. nih.gov In some cases, this was accompanied by the activation of caspase-3/7, key executioner caspases in the apoptotic cascade. nih.gov Similarly, mefenamic acid was shown to induce apoptosis in breast cancer cells through the upregulation of p53 and Bax, and the downregulation of Bcl-2, leading to the activation of caspases-3, -8, and -9. ijper.org The indole alkaloid Hapalindole H has also been shown to induce apoptosis through the intrinsic mitochondrial pathway in prostate cancer cells. nih.gov

Table 2: Modulation of Apoptotic Proteins by Bioactive Compounds

| Compound/Treatment | Cell Line | Effect on Bax | Effect on Bcl-2 | Effect on Caspase-3/7 | Reference |

|---|---|---|---|---|---|

| Diphyllin methyl ether | A375 (Melanoma) | Increased | Decreased | Activated | nih.gov |

| Mefenamic acid | MCF-7 (Breast Cancer) | Upregulated | Downregulated | Activated | ijper.org |

| Chrysin | Hepatocellular Carcinoma | Increased | Decreased | Not specified | mdpi.com |

| Nobiletin | MCF-7 (Breast Cancer) | Upregulated | Downregulated | Not specified | mdpi.com |

As mentioned previously, the inhibition of angiogenesis is a key strategy in cancer therapy. mdpi.com The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR) are primary targets for anti-angiogenic drugs. mdpi.comnih.gov Bromo-indole and indoline derivatives have shown promise in this area. For example, bromo- and iodoindolinones have demonstrated considerable inhibitory properties against VEGFR-2. nih.gov The bis(indole) alkaloid 6″-debromohamacanthin A inhibits angiogenesis by targeting the VEGFR2-mediated PI3K/AKT/mTOR signaling pathways. mdpi.comresearchgate.net This compound was found to suppress VEGF-induced cell proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs). mdpi.com

Antimicrobial Activity and Mechanistic Insights of Indoline Derivatives

In addition to their anticancer potential, indole and indoline derivatives have been investigated for their antimicrobial properties. The rise of antibiotic-resistant strains of bacteria necessitates the search for new antimicrobial agents. nih.gov

Several studies have highlighted the antimicrobial activity of bromo-indole compounds. A series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibited strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for one of the compounds was found to be the inhibition of DNA gyrase and topoisomerase IV. nih.gov

Another study on 6-bromoindolglyoxylamide polyamine derivatives identified compounds with intrinsic antimicrobial activity towards Gram-positive bacteria. The most potent derivative, which included a spermine (B22157) chain, was found to act through rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723) also demonstrated antimicrobial activity, with the presence of bromine and the ethylamine side chain being important for its effect. researchgate.net

Table 3: Antimicrobial Activity of Bromo-Indole Derivatives

| Compound Class | Target Organism(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 9-bromo-substituted indolizinoquinoline-5,12-diones | Gram-positive bacteria (including MRSA) | Inhibition of DNA gyrase and topoisomerase IV | nih.gov |

| 6-bromoindolglyoxylamide polyamine derivatives | Gram-positive and Gram-negative bacteria | Membrane permeabilization and depolarization | nih.gov |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | E. coli, S. aureus, K. pneumoniae | Not fully elucidated, involves indole signaling modulation | researchgate.net |

Anti-inflammatory Mechanisms of Indoline Derivatives

Indoline derivatives have demonstrated a range of anti-inflammatory effects in various in vitro models. These mechanisms often involve the modulation of key inflammatory mediators and signaling pathways.

One of the primary anti-inflammatory mechanisms associated with indoline derivatives is the inhibition of pro-inflammatory molecule production. Studies on RAW264.7 macrophages have shown that certain indoline compounds can significantly reduce the lipopolysaccharide (LPS)-induced elevation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov This suggests an interference with the inflammatory cascade at the cellular level. The suppression of these mediators is a crucial aspect of controlling the inflammatory response.

Furthermore, some indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.org The inhibition of 5-LOX is significant as this enzyme is involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov By inhibiting both 5-LOX and sEH, these derivatives can simultaneously block the production of pro-inflammatory leukotrienes and increase the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs). acs.org

The antioxidant properties of indoline derivatives also contribute to their anti-inflammatory potential. nih.govresearchgate.net Many indoline compounds have shown the ability to protect cells, such as RAW 264.7 macrophages, from cytotoxicity induced by oxidative stress, for example, from hydrogen peroxide. nih.govresearchgate.net By scavenging free radicals, these compounds can mitigate the cellular damage that often triggers and perpetuates inflammatory responses.

Some research has pointed to the ability of certain indole derivatives to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical signaling pathways in the inflammatory process. nih.gov By inhibiting these pathways, indole derivatives can downregulate the expression of a wide array of pro-inflammatory genes. mdpi.com Additionally, the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis, has been reported for some indole derivatives, suggesting another potential anti-inflammatory mechanism. nih.gov

| Mechanism | Key Molecular Targets/Pathways | Observed Effects in In Vitro Models | References |

|---|---|---|---|

| Inhibition of Pro-inflammatory Mediators | Nitric Oxide (NO), TNF-α, IL-6 | Reduced production in LPS-stimulated RAW264.7 macrophages. | nih.gov |

| Enzyme Inhibition | 5-Lipoxygenase (5-LOX), Soluble Epoxide Hydrolase (sEH), Cyclooxygenase (COX) | Dual inhibition of 5-LOX and sEH; Inhibition of COX-2 expression. | acs.orgnih.gov |

| Antioxidant Activity | Reactive Oxygen Species (ROS) | Protection of RAW 264.7 cells against H2O2-induced cytotoxicity. | nih.govresearchgate.net |

| Modulation of Signaling Pathways | NF-κB, MAPKs | Inhibition of activation, leading to decreased expression of pro-inflammatory genes. | nih.govmdpi.com |

Other Biological Interactions and Proposed Mechanistic Hypotheses

Beyond their anti-inflammatory potential, the indoline scaffold is present in molecules that interact with a variety of other biological targets, suggesting a broad range of possible pharmacological activities.

Neurological and Receptor-Mediated Interactions:

Certain indoline derivatives have been synthesized and evaluated as serotonin (B10506) 5-HT2C receptor agonists. mdma.chnih.gov This interaction is of interest for the development of treatments for conditions like obesity. mdma.chnih.gov Additionally, some indolin-2-one derivatives have shown high affinity and selectivity for the dopamine (B1211576) D4 receptor, indicating their potential as ligands for neurological targets. nih.govingentaconnect.comingentaconnect.com

Anticancer Activity:

The indole and indoline nucleus is a common feature in many natural and synthetic compounds with anticancer properties. mdpi.comnih.govtandfonline.comnih.gov For instance, some indole derivatives have been found to exhibit significant antiproliferative activity against various cancer cell lines, including those of the breast, lung, and colon. mdpi.comtandfonline.com The proposed mechanisms for these anticancer effects are diverse and can include the inhibition of kinases such as Bruton's tyrosine kinase (BTK), which is involved in B-cell malignancies. researchgate.neteurekaselect.com Other mechanisms include the induction of apoptosis and cell cycle arrest. nih.govtandfonline.com Some indole derivatives have also been investigated as DNA-binding agents and topoisomerase I inhibitors. nih.gov

Antimicrobial and Antioxidant Activities:

A number of indoline and indole derivatives have been synthesized and tested for their antimicrobial properties against various strains of bacteria and fungi. researchgate.netresearchgate.netirjponline.orgnih.govnih.govjddtonline.info These compounds have shown promising activity, including against multidrug-resistant strains like MRSA. nih.gov The antioxidant activity of indoles and indolines is also well-documented, with many compounds acting as effective radical scavengers. tandfonline.comtandfonline.comnih.gov This antioxidant capacity is often attributed to the electron-rich nature of the indole nucleus.

| Biological Activity | Proposed Mechanism/Target | Examples from Indoline/Indole Derivatives | References |

|---|---|---|---|

| Neurological | 5-HT2C receptor agonism; Dopamine D4 receptor binding | Potential for anti-obesity and neurological applications. | mdma.chnih.govnih.govingentaconnect.comingentaconnect.com |

| Anticancer | Kinase inhibition (e.g., BTK); DNA binding; Topoisomerase I inhibition; Induction of apoptosis; Cell cycle arrest | Activity against various cancer cell lines. | mdpi.comnih.govtandfonline.comnih.govtandfonline.comresearchgate.neteurekaselect.comnih.gov |

| Antimicrobial | Disruption of microbial cell processes | Activity against Gram-positive and Gram-negative bacteria, and fungi. | researchgate.netresearchgate.netirjponline.orgnih.govnih.govjddtonline.info |

| Antioxidant | Radical scavenging | Protection against oxidative stress. | tandfonline.comtandfonline.comnih.gov |

Structure Activity Relationship Sar Elucidation for Substituted Indolines

Impact of Substitutions on the Indoline (B122111) Core on Biological Activity

Substitutions on the indoline core are a well-established strategy for modulating the biological activity of this heterocyclic scaffold. The nature, position, and stereochemistry of these substituents can significantly influence the compound's interaction with biological targets, thereby affecting its efficacy and selectivity. Research on various indoline derivatives has demonstrated that modifications to the aromatic ring and the nitrogen atom can lead to a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, and neuroprotective effects. However, without specific data for 1-(6-bromo-5-hydroxyindolin-1-yl)ethanone, any discussion on the impact of its specific substitution pattern remains speculative.

Role of the N1-Acetyl Group in Ligand-Target Interactions

The N1-acetyl group is a common feature in bioactive molecules, often influencing their pharmacokinetic and pharmacodynamic properties. In the context of indolines, the N-acetylation can alter the molecule's polarity, membrane permeability, and metabolic stability. Furthermore, the acetyl group can participate in hydrogen bonding or steric interactions within a target's binding site, potentially enhancing affinity and modulating activity. For instance, in some classes of compounds, N-acetylation is crucial for potent biological effects, while in others, it may be detrimental. Without experimental data for this compound, the precise role of its N1-acetyl group in any potential ligand-target interactions cannot be determined.

Significance of Halogenation (Bromine at C6) and Hydroxylation (Hydroxyl at C5) in Modulating Activity

Halogenation and hydroxylation are key modifications in medicinal chemistry used to fine-tune the properties of drug candidates.

Bromine at the C6-position can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The bromine atom can also form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity with a biological target. The position of the halogen on the aromatic ring is critical, as it can direct the molecule's orientation within a binding pocket.

A hydroxyl group at the C5-position can act as both a hydrogen bond donor and acceptor, facilitating specific interactions with amino acid residues in a protein target. Its presence can increase the polarity of the molecule, potentially improving its solubility and altering its binding mode. The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atom can also modulate the electronic properties of the indoline ring system, which may be important for its biological activity.

The combined effect of these two substituents on the biological activity of this compound has not been documented in the available literature.

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems are inherently chiral. For substituted indolines that possess stereocenters, different enantiomers or diastereomers can exhibit vastly different pharmacological activities and metabolic profiles. This is because the spatial arrangement of atoms can lead to differential binding affinities and selectivities for their biological targets. While the indoline core of this compound is planar, substitutions at other positions could potentially introduce chirality. However, for the specified compound, there are no stereocenters, and thus, stereochemical influences are not applicable.

Correlation of SAR Findings with Molecular Modeling Data

Molecular modeling techniques, such as docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for understanding and predicting the biological activity of compounds. These computational methods can provide insights into the binding modes of ligands with their targets and help to rationalize experimentally observed SAR trends. By correlating structural features with biological activity, molecular modeling can guide the design of new, more potent, and selective analogs.

In the absence of any published biological data or SAR studies for this compound, it is not possible to perform or report on any correlation with molecular modeling data. Such studies would require experimental activity data as a basis for model building and validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.